

o-Xylene-d10: A Technical Guide for Researchers in Analytical Chemistry

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Compound of Interest

Compound Name: o-Xylene-d10

Cat. No.: B166450

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications, properties, and methodologies associated with **o-Xylene-d10** in a research context. **o-Xylene-d10**, a deuterated form of o-xylene, serves as a critical tool in analytical chemistry, primarily for the quantification of volatile organic compounds (VOCs). Its isotopic purity and distinct mass shift make it an ideal internal standard in mass spectrometry-based analyses.

Core Applications in Research

The primary application of **o-Xylene-d10** in research is as an internal standard for the precise quantification of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC/MS).^{[1][2][3]} Its utility extends across various fields, including environmental analysis, food science, and toxicology.

Due to its structural similarity to a range of aromatic hydrocarbons, **o-Xylene-d10** is an excellent choice for the analysis of compounds such as:

- Benzene
- Toluene
- Ethylbenzene
- Styrene

- Other xylene isomers

By introducing a known quantity of **o-Xylene-d10** into a sample, researchers can correct for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the accuracy and precision of quantitative analysis.

Physicochemical Properties

The physical and chemical properties of **o-Xylene-d10** are crucial for its application as an internal standard. The following table summarizes key quantitative data.

Property	Value
Chemical Formula	C ₆ D ₄ (CD ₃) ₂
Molecular Weight	116.23 g/mol
Isotopic Purity	≥98 atom % D
Assay	≥99% (CP)
Boiling Point	142 °C (lit.)
Melting Point	-25 °C (lit.)
Density	0.953 g/mL at 25 °C (lit.)
Refractive Index	n _{20/D} 1.5016 (lit.)

Experimental Protocols

The following is a detailed methodology for the use of **o-Xylene-d10** as an internal standard in the analysis of VOCs in a given matrix, based on established analytical methods.

Objective: To quantify the concentration of target volatile organic compounds in a sample matrix using gas chromatography-mass spectrometry with o-Xylene-d10 as an internal standard.

Materials:

- **o-Xylene-d10** (analytical standard grade)
- Target VOC standards (e.g., benzene, toluene, ethylbenzene, xylenes)
- High-purity solvent (e.g., methanol, hexane)
- Sample vials with PTFE-lined septa
- Gas chromatograph coupled to a mass spectrometer (GC/MS)
- Analytical balance
- Microsyringes

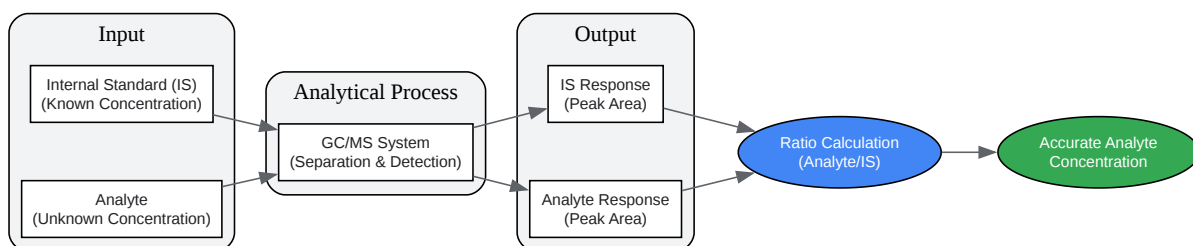
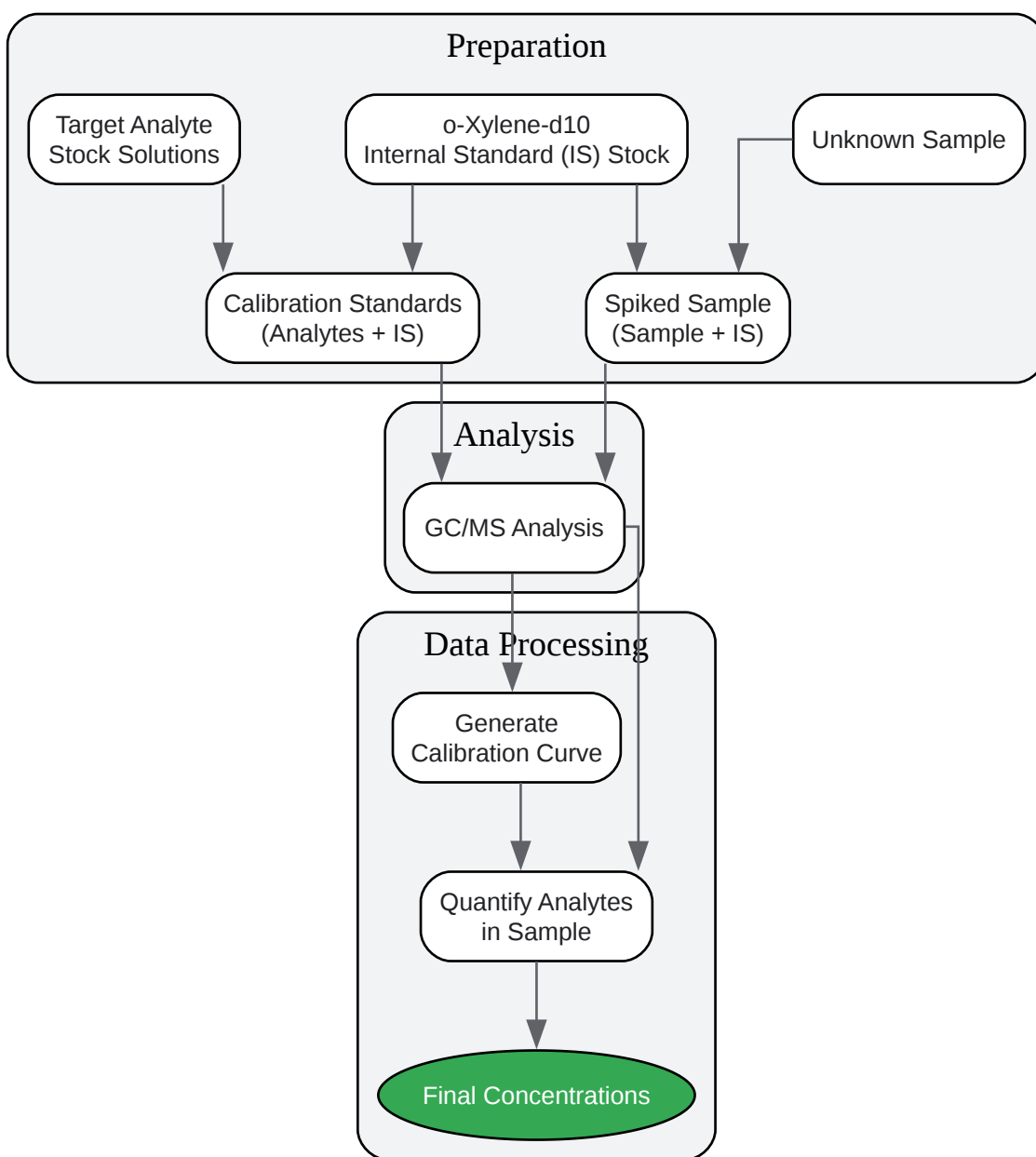
Procedure:

- Preparation of Stock Solutions:
 - Internal Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a precise amount of **o-Xylene-d10** and dissolve it in a known volume of a suitable high-purity solvent.
 - Target Analyte Stock Solutions (e.g., 1000 µg/mL): Prepare individual stock solutions for each target VOC in the same manner.
- Preparation of Calibration Standards:
 - Create a series of calibration standards by making serial dilutions of the target analyte stock solutions.
 - Spike each calibration standard with a constant, known concentration of the **o-Xylene-d10** internal standard stock solution. The final concentration of the internal standard should be consistent across all calibration levels.
- Sample Preparation:
 - Accurately weigh or measure a known amount of the sample matrix into a sample vial.

- Spike the sample with the same constant, known concentration of the **o-Xylene-d10** internal standard as used in the calibration standards.
- GC/MS Analysis:
 - Inject a fixed volume of the prepared calibration standards and samples into the GC/MS system.
 - The gas chromatograph will separate the individual VOCs based on their boiling points and interactions with the GC column.
 - The mass spectrometer will detect and quantify the ions of the target analytes and the **o-Xylene-d10** internal standard.
- Data Analysis:
 - For each calibration standard, calculate the response factor (RF) for each target analyte relative to the internal standard using the following formula: $RF = (\text{Area of Analyte} / \text{Concentration of Analyte}) / (\text{Area of Internal Standard} / \text{Concentration of Internal Standard})$
 - Generate a calibration curve by plotting the area ratio (Area of Analyte / Area of Internal Standard) against the concentration ratio (Concentration of Analyte / Concentration of Internal Standard) for each calibration level.
 - For the unknown sample, measure the peak areas of the target analytes and the internal standard.
 - Calculate the concentration of each target analyte in the sample using the calibration curve and the measured area ratios.

Visualizing the Workflow

The following diagram illustrates the logical workflow of using **o-Xylene-d10** as an internal standard in a typical quantitative GC/MS analysis.



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